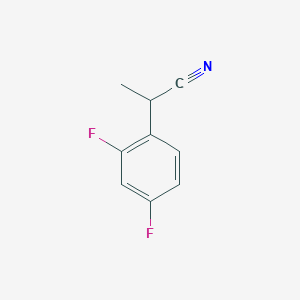
2-(2,4-Difluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-Difluorophenyl)propanenitrile involves various chemical strategies and precursors. For example, the synthesis of 3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes from corresponding lithium 3-(polyfluoroalkyl)-1,3-diketonates uses sodium nitrite/acetic acid under mild conditions, demonstrating a method to introduce fluorine into complex molecules (Filyakova et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray crystallography to determine the configuration and conformation of fluorinated compounds. The molecular structure of 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, closely related to 2-(2,4-Difluorophenyl)propanenitrile, has been elucidated, showcasing the detailed geometric parameters that influence the compound's chemical behavior and reactivity (Filyakova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2-(2,4-Difluorophenyl)propanenitrile and its derivatives can be complex due to the presence of fluorine atoms, which significantly affect the molecule's reactivity. The synthesis of fluorinated polyurethane elastomers based on related compounds shows how fluorine content changes the material's properties, including water absorption, thermal stability, and flame resistance (Xu et al., 2012).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, melting point, and thermal stability, are crucial for their application in materials science and engineering. The fluorinated polyimides derived from similar molecules exhibit good solubility in polar solvents, high glass transition temperatures, and excellent thermal stability, indicating their potential use in high-performance applications (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-(2,4-Difluorophenyl)propanenitrile derivatives, including reactivity towards nucleophiles and electrophiles, are significantly influenced by the presence of fluorine atoms. These properties are essential for understanding the compound's behavior in chemical syntheses and reactions. For instance, the reaction of di-n-butyltin oxide with hexafluoro-2,2-bis(4-carboxyphenyl)propane yields a compound with a strained macrocycle, highlighting the unique reactivity of fluorinated compounds (Willem et al., 1999).
Scientific Research Applications
Crystallographic Studies
2-(2,4-Difluorophenyl)propanenitrile and its derivatives have been investigated for their crystal structure. A study by (Sharma et al., 2014) focused on 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile, revealing their trigonal and monoclinic crystal structures, respectively.
Application in Battery Technology
The compound has found application in lithium-ion battery technology. (Liu et al., 2016) explored the use of nitrile-functionalized glymes, including similar compounds, in creating safe electrolytes for lithium-ion batteries.
Polymerization and Material Science
2-(2,4-Difluorophenyl)propanenitrile and related compounds have been studied for their role in polymerization processes. (Ikeda et al., 2000) explored the oxidative polymerization of 2,6-difluorophenol, which is structurally related, to produce crystalline poly(phenylene oxide).
Organic Synthesis
In organic synthesis, such compounds are used as intermediates or key building blocks. (Chen et al., 2015) developed a concise synthesis process for a compound using 2,4-difluorophenylmagnesium bromide, which is related to 2-(2,4-Difluorophenyl)propanenitrile.
Corrosion Inhibition
Another application is in corrosion inhibition. (Fouda et al., 2015) studied the use of similar compounds for inhibiting corrosion of tin in sodium chloride solutions.
Optoelectronics
The compound is also relevant in optoelectronics. (Li et al., 2012) synthesized 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices.
Safety And Hazards
There is no specific safety and hazard information available for “2-(2,4-Difluorophenyl)propanenitrile”. However, safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation34.
Future Directions
There is no specific information available about the future directions of “2-(2,4-Difluorophenyl)propanenitrile”. However, a related compound, “2-(2,4-difluorophenyl)-2-fluorobenzamide”, has been studied for its luminescence switching behaviors and photocatalytic activity for hydrogen evolution5.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemical expert may be necessary.
properties
IUPAC Name |
2-(2,4-difluorophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOGMPFRXKTFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


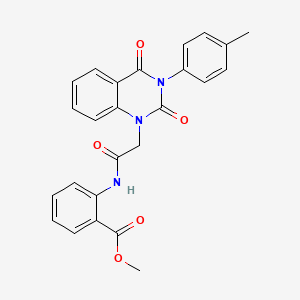
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
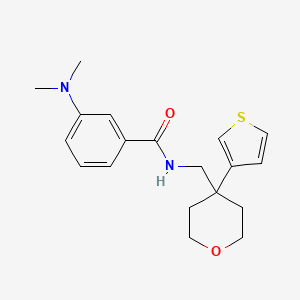
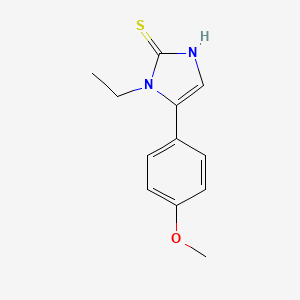
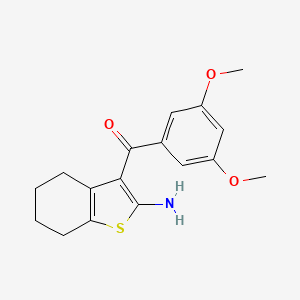
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
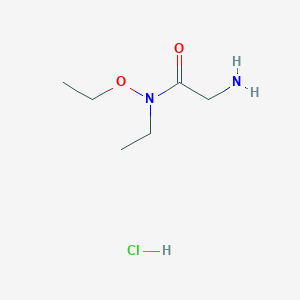
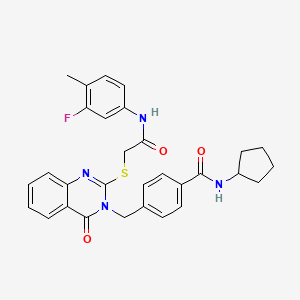
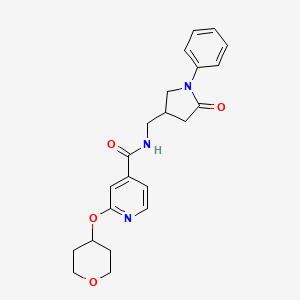
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)